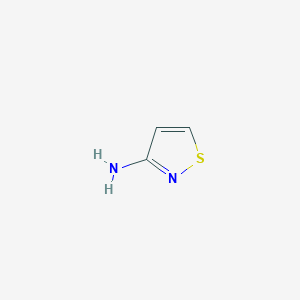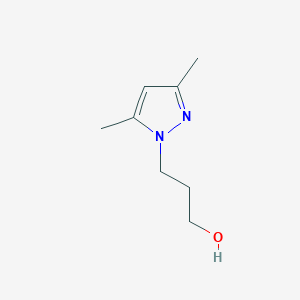
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is a compound that belongs to the class of 1,2,3-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms, two nitrogen atoms, and one sulfur atom. The thiadiazole ring is a significant structural motif in medicinal chemistry due to its biological activities, and it is often incorporated into compounds with potential fungicidal, antiviral, and other bioactive properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under various conditions. For instance, 5-methyl-1,2,3-thiadiazoles can be synthesized using a one-step procedure via the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex structures . Another method includes the microwave-assisted synthesis of triazolo-thiadiazoles, which demonstrates the utility of microwave irradiation in promoting efficient condensation reactions . Additionally, the synthesis of 5-aryloxymethylene thiadiazoles involves cyclization catalyzed by glacial acetic acid .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The geometry of the molecules, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including nucleophilic displacement, as seen in the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones . The reactivity of thiadiazoles with molecular iodine has also been studied, leading to the formation of complexes and salts that can be characterized by X-ray diffraction . These reactions are important for the functionalization of the thiadiazole ring and the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of substituents on the thiadiazole ring can affect the compound's polarity, electronic properties, and potential for intermolecular interactions such as hydrogen bonding . The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations, providing insights into the reactivity and stability of the compounds . The physical properties, such as solubility and melting point, are also crucial for the practical application of these compounds as bioactive agents.
Applications De Recherche Scientifique
1. Fungicidal and Antiviral Activities
- Research Focus: Synthesis and biological evaluation of thiadiazoles for fungicidal and antiviral activities.
- Findings: Certain 5-methyl-1,2,3-thiadiazoles exhibited broad-spectrum activities against fungi and potent antiviral activities. This highlights their potential in pesticide development (Zheng et al., 2010).
- Application: Development of new pesticides with diverse biological activities.
2. Anti-Cancer Agents
- Research Focus: Evaluation of thiadiazole derivatives as anticancer agents.
- Findings: Some thiadiazole derivatives showed significant anticancer activity, demonstrating their promise in cancer treatment (Gomha et al., 2017).
- Application: Potential use in developing new anticancer drugs.
3. Synthesis and Structural Analysis
- Research Focus: Synthesis of novel thiadiazoles and structural analysis using various techniques.
- Findings: Innovative synthetic methods were developed, and the crystal structures of certain thiadiazoles were determined, contributing to our understanding of these compounds (Zhao et al., 2003).
- Application: Advancing the synthesis and structural understanding of thiadiazoles for various applications.
4. Antimicrobial Activity
- Research Focus: Investigating the antimicrobial properties of thiadiazole derivatives.
- Findings: Several thiadiazole compounds demonstrated notable antimicrobial activities, suggesting their use in combating bacterial and fungal infections (Patel & Singh, 2009).
- Application: Development of new antimicrobial agents.
5. Antioxidant Activity
- Research Focus: Evaluation of the antioxidant properties of thiadiazole derivatives.
- Findings: Some newly synthesized compounds exhibited significant antioxidant activity, comparable to standard drugs like ascorbic acid (Gopi et al., 2016).
- Application: Potential use in developing antioxidant therapies.
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYAOTXDQPOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512805 | |
| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
CAS RN |
82172-42-7 | |
| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




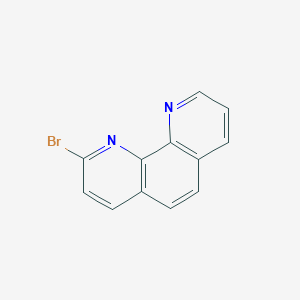
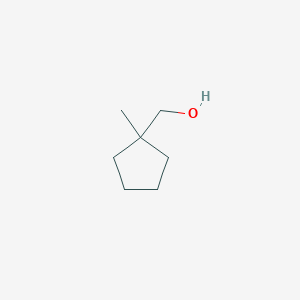
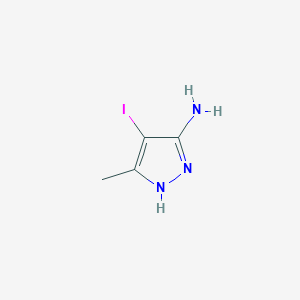
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
